molecular formula C17H22N2O B5807920 5-(2-cyclohexylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(2-cyclohexylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5807920
M. Wt: 270.37 g/mol
InChI Key: VQTLRTPSYPBOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-cyclohexylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is also known as COEPOD and has a molecular formula of C19H24N2O. The purpose of

Mechanism of Action

The mechanism of action of COEPOD is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. COEPOD has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
COEPOD has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, COEPOD has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of COEPOD is its high purity and yield, which makes it suitable for use in lab experiments. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of COEPOD is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of COEPOD. One area of research is the development of COEPOD-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the exploration of COEPOD's potential use in organic electronics, such as OLEDs and OSCs. Additionally, the development of new methods for synthesizing COEPOD and its derivatives could lead to the discovery of new compounds with novel properties.

Synthesis Methods

The synthesis of COEPOD involves the reaction between 4-methylbenzohydrazide and 2-cyclohexylethyl isocyanate in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to yield COEPOD. This method has been reported in the literature and has been used to synthesize COEPOD with high purity and yield.

Scientific Research Applications

COEPOD has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, COEPOD has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. In material science, COEPOD has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In organic synthesis, COEPOD has been used as a building block for the synthesis of other compounds.

properties

IUPAC Name

5-(2-cyclohexylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-13-7-10-15(11-8-13)17-18-16(20-19-17)12-9-14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTLRTPSYPBOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Cyclohexylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

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